Diaminopropane
Overview
Description
Diaminopropane, also known as propane-1,3-diamine, is a simple diamine with the chemical formula H₂N(CH₂)₃NH₂. It is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents. This compound is isomeric with propane-1,2-diamine and is used as a building block in the synthesis of heterocycles and coordination complexes .
Mechanism of Action
. . However, the specific biological targets of Diaminopropane are not well-documented in the literature.
Mode of Action
It can act as a ligand in coordination complexes , suggesting it may interact with metal ions in biological systems.
Biochemical Pathways
This compound is involved in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is also a precursor to β-alanine in plants, where it is converted via the polyamine pathway . The polyamines spermine and spermidine are converted via 1,3-diaminopropane to β-alanine in many plants .
Pharmacokinetics
It is known that this compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents , suggesting it may have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its physical and chemical properties, such as its boiling point and solubility, can be affected by temperature and pressure . .
Biochemical Analysis
Biochemical Properties
Diaminopropane is commonly used in the preparation of cholinesterase inhibitors and thrombosis inhibitors . It is also used as a polymer cross-linkage agent, polyurethane extender, and spray coatings . It is involved in the preparation of agrochemicals and pharmaceutical intermediates .
Cellular Effects
This compound has been found to have direct effects on cellular protein synthesis . The dramatic effects on ornithine decarboxylase may be due to this compound’s direct effect on cellular protein synthesis . In addition, this compound has been found to have opposite effects on the final stage of Cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .
Molecular Mechanism
This compound is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The molecular structure of this compound is determined by X-ray diffraction analysis . Each atom in the complex ion adopts a distorted square-planar geometry .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of various compounds. For instance, the gold(III) complexes of the type (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride have been synthesized and characterized using various spectroscopic and analytical techniques .
Metabolic Pathways
This compound is involved in the C4 pathway for 1,3-DAP production. The C4 pathway employs Acinetobacter baumannii dat and ddc genes, encoding 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, respectively .
Subcellular Localization
Polyamine oxidases (PAOs), which include this compound, exhibit different subcellular localization, substrate specificity, and functional diversity
Preparation Methods
Synthetic Routes and Reaction Conditions: Diaminopropane is typically synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. The process involves reacting acrylonitrile with excess ammonia at temperatures between 70 to 100°C to form aminopropionitrile and bis(cyanoethyl)amine. The mixture is then hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, at temperatures between 60 to 120°C to yield this compound .
Industrial Production Methods: Industrial production of this compound is carried out in a two-stage continuous process under a pressure of 10 to 20 MPa. The first stage involves the reaction of acrylonitrile with ammonia, and the second stage involves hydrogenation of the resulting aminonitriles .
Chemical Reactions Analysis
Types of Reactions: Diaminopropane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Diaminopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and as a cross-linking agent in polyurethane and epoxy resins
Comparison with Similar Compounds
Propane-1,2-diamine: An isomer of diaminopropane with similar chemical properties but different structural arrangement.
Ethylenediamine: A related diamine with a shorter carbon chain.
Putrescine (1,4-diaminobutane): A longer-chain diamine with similar biological functions.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable coordination complexes. Its ability to act as a building block for heterocyclic compounds and its involvement in the biosynthesis of important biochemical intermediates further highlight its distinctiveness .
Properties
IUPAC Name |
propane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2, Array | |
Record name | 1,2-PROPYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID4021761 | |
Record name | 1,2-Diaminopropane | |
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Molecular Weight |
74.13 g/mol | |
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Physical Description |
1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
248.9 °F at 760 mmHg (NTP, 1992), 119 °C | |
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Flash Point |
92 °F (NFPA, 2010), 33 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), Solubility in water: miscible | |
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Density |
0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Density |
2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6 | |
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Vapor Pressure |
9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2 | |
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CAS No. |
78-90-0 | |
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Melting Point |
-35 °F (NTP, 1992), -12 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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